

LEI105: Bridging the Gap Between In Vitro Potency and Predicted In Vivo Efficacy

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Compound of Interest

Compound Name: LEI105

Cat. No.: B608513

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A Comparative Guide for Researchers in Drug Development

LEI105 has emerged as a potent and highly selective reversible inhibitor of diacylglycerol lipases (DAGL), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This guide provides a comprehensive comparison of the in vitro activity of **LEI105** with the established in vivo effects of other well-characterized DAGL inhibitors, offering researchers valuable insights into its potential therapeutic applications. While direct in vivo data for **LEI105** is not yet publicly available, this analysis aims to extrapolate its likely in vivo profile based on its impressive in vitro characteristics and the known translational success of similar compounds.

In Vitro Profile of LEI105: High Potency and Selectivity

LEI105 demonstrates exceptional potency and selectivity for both DAGL- α and DAGL- β isoforms in a variety of in vitro assays. Its inhibitory activity has been quantified using colorimetric, fluorescence-based, and radiometric methods, consistently showing pIC50 values in the nanomolar range.^{[1][2]} A key feature of **LEI105** is its remarkable selectivity, exhibiting minimal cross-reactivity with other crucial enzymes of the endocannabinoid system, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and abhydrolase domain-containing protein 6 (ABHD6).^{[2][3]} This high degree of selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects.

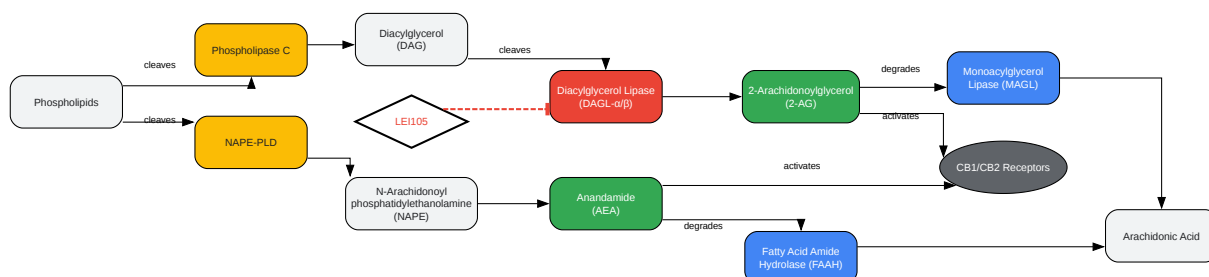
In cellular assays, **LEI105** has been shown to effectively reduce the levels of 2-AG in the Neuro2A neuronal cell line in a concentration-dependent manner, without altering the levels of anandamide (AEA).[2] This confirms its specific mechanism of action in a cellular context, directly impacting the production of its target endocannabinoid.

Assay Type	Target	LEI105 pIC50	Reference Compound	Reference Compound pIC50
Colorimetric Assay (pNPB)	human DAGL- α	8.5 ± 0.06	LEI104	7.4 ± 0.05
Fluorescence-based Assay (natural substrate)	recombinant human DAGL- α	7.9 ± 0.08	LEI104	6.3 ± 0.1
Radiometric Assay ($[^{14}\text{C}]$ SAG)	recombinant human DAGL- α	6.6	-	-
Competitive ABPP	endogenous mouse brain DAGL- α	7.5 ± 0.07	-	-
Competitive ABPP	endogenous mouse spleen DAGL- β	7.3 ± 0.07	-	-

Table 1: In Vitro Inhibitory Activity of **LEI105** against DAGL α and DAGL β .[\[1\]](#)[\[2\]](#)

The Endocannabinoid Signaling Pathway and **LEI105**'s Point of Intervention

The following diagram illustrates the endocannabinoid signaling pathway, highlighting the role of DAGL in the synthesis of 2-AG and the specific point of inhibition by **LEI105**.



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Caption: The Endocannabinoid Signaling Pathway and the inhibitory action of **LEI105** on DAGL.

In Vivo Correlation: Insights from Comparative DAGL Inhibitors

While direct in vivo studies on **LEI105** are pending, the effects of other potent and selective DAGL inhibitors, such as DH376 and DO34, provide a strong basis for predicting its in vivo activity. These compounds have been shown to be active in vivo in mice, demonstrating dose-dependent inhibition of DAGL α and DAGL β in the brain. This inhibition leads to a significant reduction in brain 2-AG levels, confirming target engagement in the central nervous system.

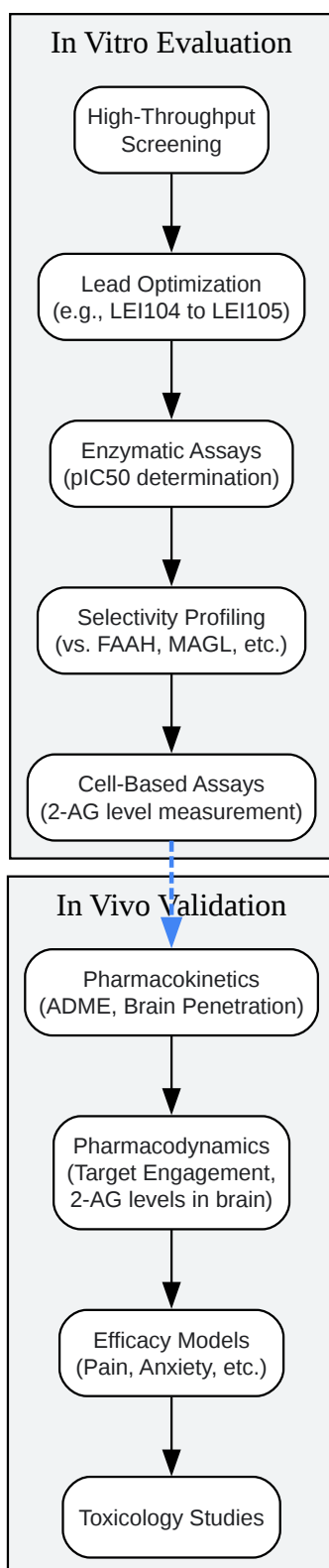
Compound	Route of Administration	Dose	Effect on Brain 2-AG Levels	Behavioral Effects
DH376	Intraperitoneal (i.p.)	10 mg/kg	Significant reduction	Antinociceptive effects in models of inflammatory and neuropathic pain
DO34	Intraperitoneal (i.p.)	30 mg/kg	Significant reduction	Reverses mechanical and cold allodynia in a model of inflammatory pain
LEI105	(Predicted)	(To be determined)	(Predicted) Significant reduction	(Predicted) Antinociceptive, anxiolytic, or other CNS-related effects

Table 2: In Vivo Effects of Comparative DAGL Inhibitors.

Based on its high in vitro potency and selectivity, it is anticipated that systemic administration of **LEI105** would lead to a significant and selective reduction of 2-AG levels in the brain and peripheral tissues. This modulation of the endocannabinoid system is expected to translate into a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, which have been observed with other DAGL inhibitors.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The journey of a compound like **LEI105** from initial screening to potential clinical application follows a structured workflow. The diagram below outlines the key stages of this process.



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